molecular formula C21H20O3S B2797717 4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione CAS No. 956995-74-7

4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione

Cat. No.: B2797717
CAS No.: 956995-74-7
M. Wt: 352.45
InChI Key: LRXKJBRMVZKSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This complex chromene-thione hybrid, 4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione, is a synthetic derivative of a privileged scaffold in medicinal chemistry, designed for advanced pharmacological screening. Chromene and pyranopyrimidine cores are recognized for their wide spectrum of biological activities, making them invaluable templates in drug discovery . The structural framework of this compound suggests significant potential for antimicrobial applications. Chromene derivatives have been extensively investigated as promising antibacterial agents, with specific activity against multidrug-resistant (MDR) bacterial strains . Furthermore, the fused heterocyclic system is of high interest for anti-inflammatory research, as related chromene-based compounds have demonstrated the ability to inhibit the production of nitric oxide (NO), a key mediator in inflammatory pathways . The incorporation of the thione group can enhance binding affinity to enzymatic targets, a feature observed in bioactive pyrimidine-thione derivatives that have shown efficacy through molecular docking studies and in vitro evaluations . The compound is synthesized via modern convergent methodologies, such as multicomponent reactions (MCRs), which are celebrated in green chemistry for their atom economy, operational simplicity, and efficiency in generating structurally diverse heterocyclic building blocks for robust structure-activity relationship (SAR) studies . This makes it a prime candidate for researchers exploring new lead scaffolds against infectious diseases and inflammatory conditions. This product is For Research Use Only.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromene-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3S/c1-21(2)9-8-14-10-17-16(13-4-6-15(22-3)7-5-13)11-20(25)23-19(17)12-18(14)24-21/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXKJBRMVZKSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC3=C(C=C2O1)OC(=S)C=C3C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrano[3,2-g]chromene core. One common approach is the condensation of appropriate precursors, such as a phenol derivative and a diketone, under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may involve heating to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and yield. Large reactors and continuous flow systems might be employed to handle the increased volume of reagents and products. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thione group can be oxidized to form a sulfone.

  • Reduction: : The compound can be reduced to form a thiol derivative.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: : Nucleophiles such as amines or halides, along with suitable solvents and catalysts, are employed.

Major Products Formed

  • Oxidation: : Formation of a sulfone derivative.

  • Reduction: : Formation of a thiol derivative.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives might be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Potential therapeutic applications could be investigated, especially in the development of new drugs.

  • Industry: : It may find use in the production of dyes, pigments, or other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

a. 8,8-Dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

  • Key Differences :
    • Position 4 : Phenyl vs. 4-methoxyphenyl.
    • Position 2 : Ketone (C=O) vs. thione (C=S).
  • Impact: The 4-methoxyphenyl group enhances lipophilicity and may improve membrane permeability compared to the phenyl group .
  • Molecular Weight : 306.36 g/mol (vs. 336.44 g/mol for the target compound) .

b. Decursinol [(S)-7-Hydroxy-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one]

  • Key Differences: Position 7: Hydroxy group (Decursinol) vs. hydrogen (target compound). Position 4: Unsubstituted (Decursinol) vs. 4-methoxyphenyl.
  • Impact: Decursinol’s hydroxy group enables hydrogen bonding, influencing solubility (logP ~1.5) and bioactivity (e.g., acetylcholinesterase inhibition) .
  • Molecular Weight : 246.26 g/mol (vs. 336.44 g/mol) .

c. Ethyl 2-(8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate

  • Key Differences :
    • Position 4 : Ethyl acetate substituent vs. 4-methoxyphenyl.
    • Position 2 : Ketone vs. thione.
  • Impact :
    • The ester group introduces hydrolytic instability compared to the stable thione group .
    • Enhanced polarity from the ester may reduce blood-brain barrier penetration relative to the target compound .

Physicochemical Properties

Compound logP Solubility (mg/mL) Melting Point (°C)
Target Compound (2-thione) ~3.2* <0.1 (DMSO) Not reported
8,8-Dimethyl-4-phenyl analog (2-one) 2.8 0.3 (DMSO) 180–182
Decursinol 1.5 0.25 (DMSO) 198–200
Ethyl acetate derivative 2.1 0.5 (EtOH) Not reported

*Estimated using ChemDraw.

Biological Activity

The compound 4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione (CAS Number: 956995-74-7) is a member of the pyranochromene family. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings.

The chemical formula for this compound is C21H20O3SC_{21}H_{20}O_{3}S, with a molecular weight of 352.4 g/mol. The structure features a pyranochromene core fused with a methoxyphenyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC21H20O3S
Molecular Weight352.4 g/mol
CAS Number956995-74-7

Synthesis

The synthesis of this compound typically involves multicomponent reactions. A common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal in the presence of Meldrum's acid. The reaction proceeds in two steps: initial interaction in acetonitrile followed by formation in acidic media.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example, a study involving molecular docking revealed that certain derivatives exhibited anti-proliferative activity against breast cancer cell lines (MCF7). The compounds were shown to elevate reactive oxygen species (ROS) generation, which is often associated with inducing apoptosis in cancer cells .

Antimicrobial Properties

Research has indicated that compounds within this class may possess antimicrobial properties. For instance, derivatives have been evaluated for their ability to inhibit various bacterial strains and fungi. The presence of the methoxy group is believed to enhance these activities by improving solubility and bioavailability.

The mechanism of action for this compound likely involves interaction with specific molecular targets. It may inhibit enzymes involved in disease pathways or modulate receptor activity. For instance, its ability to induce ROS suggests a mechanism that could disrupt cellular redox balance in cancer cells .

Case Studies

  • Study on Anticancer Activity : A recent investigation into derivatives showed that compounds with similar structures inhibited cell proliferation in MCF7 cells through ROS generation. These findings were supported by molecular docking studies that identified key interactions at the molecular level .
  • Antimicrobial Evaluation : Another study assessed various derivatives against standard microbial strains. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione, and how do they influence reactivity?

  • Answer : The compound features a fused pyrano-chromene scaffold with a thione group at position 2, a 4-methoxyphenyl substituent, and two methyl groups at position 7. The thione group enhances electrophilicity, enabling nucleophilic substitutions, while the methoxy group contributes to π-π stacking in biological interactions. The steric hindrance from the dimethyl groups may affect regioselectivity in reactions .
  • Methodology : X-ray crystallography (e.g., SHELXS97) and DFT calculations are used to confirm bond angles, torsion angles, and non-covalent interactions .

Q. What synthetic routes are reported for this compound?

  • Answer : Common approaches include:

  • Multi-step condensation : Starting from substituted chromenones and thiourea derivatives under acidic conditions .
  • Cross-coupling reactions : Using Pd-catalyzed Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group (e.g., with 4-methoxyphenylboronic acid) .
    • Critical parameters : Solvent polarity (e.g., 1,4-dioxane/water mixtures) and temperature (90–120°C) significantly impact yields .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and purity?

  • Answer : Key optimizations include:

  • Catalyst selection : Pd(dppf)Cl₂ for Suzuki coupling improves coupling efficiency compared to traditional Pd(PPh₃)₄ .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reducing agents (e.g., NaBH₄) stabilize reactive thione intermediates .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves diastereomers .
    • Data-driven example : A study achieved 78% yield using Pd(dppf)Cl₂ in 1,4-dioxane/H₂O at 90°C vs. 52% with Pd(PPh₃)₄ .

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved?

  • Answer : Discrepancies often arise from solvent inclusion or thermal motion. Strategies include:

  • Validation tools : PLATON’s SQUEEZE algorithm removes diffuse solvent effects .
  • Multi-temperature studies : Data collection at 100 K reduces thermal displacement errors .
    • Case study : In a related chromene derivative, bond length variations (±0.02 Å) were attributed to hydrogen bonding with methanol solvate molecules .

Q. What methodologies are recommended for evaluating biological activity, and how do structural modifications affect potency?

  • Answer :

  • In vitro assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. The thione group’s electrophilicity may target cellular thiols (e.g., glutathione) .
  • SAR studies : Replacing the methoxy group with halogens (e.g., Cl, Br) increases lipophilicity and enhances blood-brain barrier penetration .
    • Example : A derivative with a 4-chlorophenyl group showed IC₅₀ = 12 µM against MCF-7 cells vs. 28 µM for the methoxy analogue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.